N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that combines a triazole ring, an oxazole ring, and a pyridine ring, making it an interesting subject for scientific research and industrial applications. This compound is known for its potential pharmacological activities and has been studied for various applications in medicinal chemistry.
Preparation Methods
The synthesis of N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the triazole ring through cyclization reactions, followed by the construction of the oxazole and pyridine rings. Reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as an antimicrobial, antifungal, and antiviral agent, making it a candidate for the development of new drugs.
Medicine: The compound has been investigated for its anti-inflammatory, anticancer, and neuroprotective properties.
Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell growth and survival pathways .
Comparison with Similar Compounds
N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can be compared with other similar compounds, such as:
1H-1,2,3-Triazolo[4,5-b]pyridine: This compound shares the triazole and pyridine rings but lacks the oxazole ring, making it less complex.
4-Hydroxy-2-quinolones: These compounds have a quinolone structure and exhibit different pharmacological activities.
Imidazopyridine derivatives: These compounds have an imidazole ring fused to a pyridine ring and are known for their diverse biological activities.
The uniqueness of this compound lies in its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H16N6O3 |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H16N6O3/c1-9-8-12(14-10(2)24-27-17(14)19-9)16(25)21-18-20-15(22-23-18)11-6-4-5-7-13(11)26-3/h4-8H,1-3H3,(H2,20,21,22,23,25) |
InChI Key |
QZDRXYFXYGPUND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=NNC(=N3)C4=CC=CC=C4OC |
Origin of Product |
United States |
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